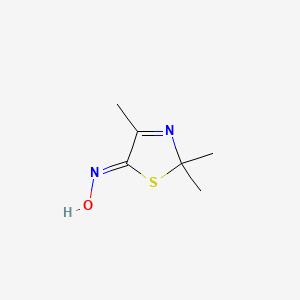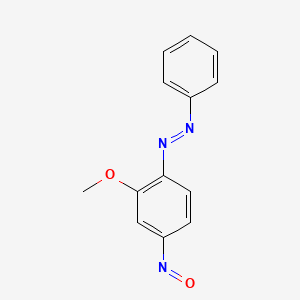
2-Methoxy-4-nitrosoazobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-nitrosoazobenzene is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors. The compound’s structure includes a methoxy group (-OCH₃) and a nitroso group (-NO) attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-nitrosoazobenzene typically involves the diazotization of 2-methoxyaniline followed by coupling with a nitroso compound. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the intermediates and the final product.
Diazotization: 2-Methoxyaniline is treated with sodium nitrite (NaNO₂) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with a nitroso compound, such as nitrosobenzene, under acidic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reactants: Large quantities of 2-methoxyaniline and sodium nitrite are handled in industrial reactors.
Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control, leading to higher yields and purity of the final product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-4-nitrosoazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation are used.
Substitution: Reagents like bromine (Br₂) or chlorinating agents are used under controlled conditions.
Major Products
Oxidation: Formation of 2-methoxy-4-nitroazobenzene.
Reduction: Formation of 2-methoxy-4-aminoazobenzene.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Methoxy-4-nitrosoazobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and dyes.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methoxy-4-nitrosoazobenzene involves its interaction with molecular targets through its functional groups. The nitroso group can participate in redox reactions, while the azo group can undergo cleavage to form reactive intermediates. These interactions can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-4-nitroaniline: Similar structure but with a nitro group instead of a nitroso group.
4-Methoxy-2-nitroaniline: Similar structure but with different positions of the methoxy and nitro groups.
2-Methoxy-4-aminoazobenzene: Similar structure but with an amino group instead of a nitroso group.
Uniqueness
2-Methoxy-4-nitrosoazobenzene is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its ability to undergo both oxidation and reduction reactions makes it a versatile compound in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
80830-38-2 |
|---|---|
Formule moléculaire |
C13H11N3O2 |
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
(2-methoxy-4-nitrosophenyl)-phenyldiazene |
InChI |
InChI=1S/C13H11N3O2/c1-18-13-9-11(16-17)7-8-12(13)15-14-10-5-3-2-4-6-10/h2-9H,1H3 |
Clé InChI |
QJADTSHQXFMLAK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)N=O)N=NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


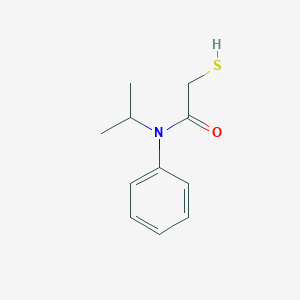
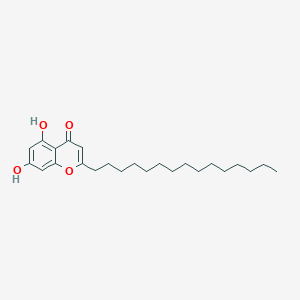


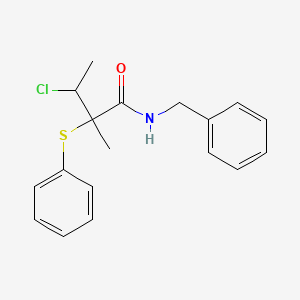
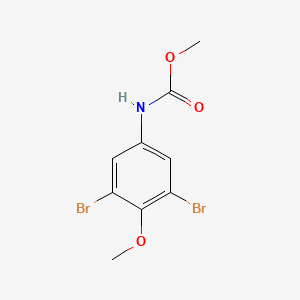
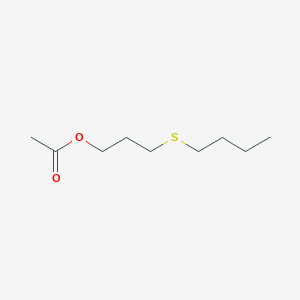

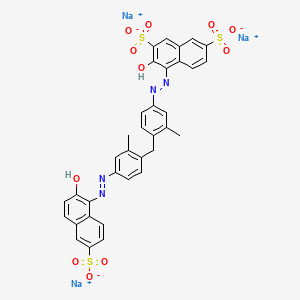

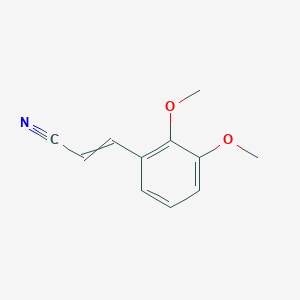

![N-[2-(Benzyloxy)benzoyl]-D-threonine](/img/structure/B14416020.png)
